molecular formula C18H15NO4 B5140514 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid CAS No. 6252-89-7

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid

Cat. No. B5140514
CAS RN: 6252-89-7
M. Wt: 309.3 g/mol
InChI Key: SRNCTSPFTWSLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid, also known as BDP, is a chemical compound that has been widely used in scientific research. BDP is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and has been studied for its potential therapeutic effects in various diseases such as diabetes, cancer, and inflammation. In

Mechanism of Action

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid exerts its biological effects by inhibiting the enzyme DPP-IV. DPP-IV is a peptidase that cleaves peptides at the N-terminal of proline or alanine residues. By inhibiting DPP-IV, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, resulting in improved glucose homeostasis. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid also has other biological effects such as anti-cancer and anti-inflammatory effects, which may be mediated by other mechanisms.
Biochemical and Physiological Effects:
4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have various biochemical and physiological effects. In animal models and humans, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to increase insulin secretion and improve glucose tolerance. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been shown to inhibit the growth and metastasis of various cancer cell lines. Additionally, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have anti-inflammatory effects in diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been shown to have antioxidant effects, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid is its potency and specificity as a DPP-IV inhibitor. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have a higher potency and selectivity than other DPP-IV inhibitors such as sitagliptin and vildagliptin. Additionally, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have a longer half-life than other DPP-IV inhibitors, which may result in sustained therapeutic effects. However, one of the limitations of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid is its solubility. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has limited solubility in water and requires the use of organic solvents such as DMSO for in vitro experiments. Additionally, the high cost of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid may limit its use in large-scale experiments.

Future Directions

There are many future directions for the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid. One potential direction is the development of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid analogs with improved solubility and potency. Another potential direction is the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid in combination with other drugs for the treatment of diabetes, cancer, and inflammation. Additionally, the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid in animal models of other diseases such as Alzheimer's disease and Parkinson's disease may provide insights into its potential therapeutic effects in these diseases. Overall, the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has the potential to lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid involves the reaction of 3-benzyl-2,5-dioxopyrrolidine with 4-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and results in the formation of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid as a white solid with a melting point of 235-237°C. The purity of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid can be determined by HPLC or NMR spectroscopy.

Scientific Research Applications

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been extensively studied for its potential therapeutic effects in various diseases. One of the most well-known applications of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid is in the treatment of diabetes. DPP-IV inhibitors such as 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid have been shown to increase insulin secretion and improve glucose tolerance in animal models and humans. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been studied for its potential anti-cancer effects. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been studied for its anti-inflammatory effects in diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-11-14(10-12-4-2-1-3-5-12)17(21)19(16)15-8-6-13(7-9-15)18(22)23/h1-9,14H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNCTSPFTWSLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387529
Record name 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

CAS RN

6252-89-7
Record name 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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